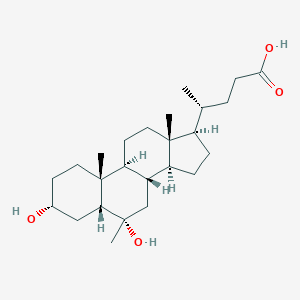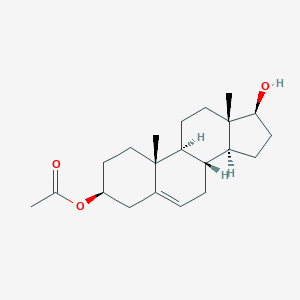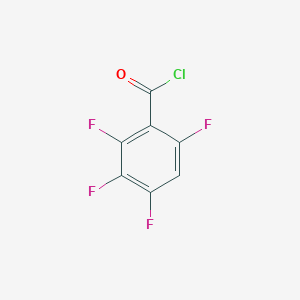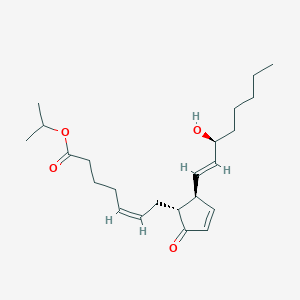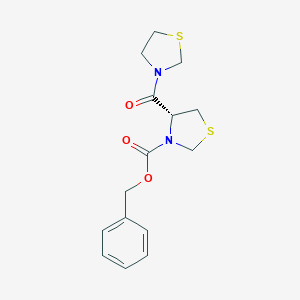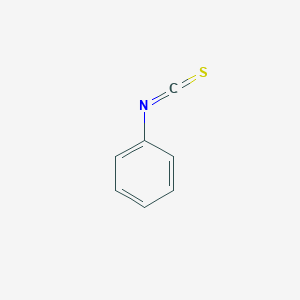
Phenyl isothiocyanate
Übersicht
Beschreibung
Synthesis Analysis
PITC is synthesized through the reaction of aniline with carbon disulfide in the presence of an alkali, followed by treatment with chloramine to yield the phenyl isothiocyanate. This process underscores the compound's accessibility for laboratory and industrial applications.
Molecular Structure Analysis
The molecular structure of phenyl isothiocyanate consists of a phenyl ring attached to an isothiocyanate group (-N=C=S). This structure is pivotal for its chemical reactivity, allowing it to engage in various chemical reactions, including nucleophilic addition and cycloaddition reactions.
Chemical Reactions and Properties
Phenyl isothiocyanate participates in numerous chemical reactions, leveraging its electrophilic carbon in the isothiocyanate group. It is known for its role in the synthesis of thioureas, ureas, and guanidines through reactions with amines, amides, and imines, respectively. These reactions are crucial for the production of pharmaceuticals, agrochemicals, and dyestuffs.
Physical Properties Analysis
PITC is a colorless to pale yellow liquid with a pungent odor. It has a boiling point of approximately 222°C and is slightly soluble in water but highly soluble in organic solvents such as ethanol, acetone, and dichloromethane. These physical properties make it manageable for use in various chemical syntheses and analytical procedures.
Chemical Properties Analysis
The chemical behavior of phenyl isothiocyanate is predominantly characterized by its isothiocyanate group. This functionality is highly reactive toward nucleophiles, enabling the compound to form stable covalent bonds with various nucleophilic partners. Its stability and reactivity are influenced by the electronic effects of the phenyl group, which can affect the reactivity of the isothiocyanate moiety in specific contexts.
For detailed scientific research and further exploration of phenyl isothiocyanate's applications and properties, refer to the following sources:
- Inhibition of Carcinogenesis by Isothiocyanates (Hecht, 2000)
- Biological Targets of Isothiocyanates (Brown & Hampton, 2011)
- Substituted Acyl Thioureas and Acyl Thiosemicarbazides: Synthesis and Biological Activity (Kholodniak & Kovalenko, 2022)
- Recent Progress in the Study of Natural Active Isothiocyanates (Ha, 2015)
Wissenschaftliche Forschungsanwendungen
Summary of the Application
Phenyl isothiocyanate is used in the synthesis of thiophene derivatives . Thiophene derivatives are an important class of heterocyclic compounds applied in medicinal chemistry, pharmacology, agrochemistry, and materials science .
Methods of Application
The reaction of pyridine-2,6-bis (3-oxopropanenitrile), phenyl isothiocyanate, and α-halo compounds produces polysubstituted thiophenes containing 2,6-pyridine moiety .
Results or Outcomes
The synthesized compounds were screened for anticancer activity against two human cancer cell lines (HEPG2 and MCF7). Some of the compounds showed better activity than the reference drug doxorubicin .
2. Derivatizing Reagent for Amines
Summary of the Application
Phenyl isothiocyanate acts as a derivatizing reagent for primary and secondary amines. It is used in sequencing peptides by Edman degradation and in amino acid analyses by HPLC .
Methods of Application
Phenyl isothiocyanate is used for derivatizing N-terminal amino acids of proteins for automated sequential analysis .
Results or Outcomes
The use of phenyl isothiocyanate allows for the analysis of amino acids and peptides, providing valuable information for biochemical research .
3. Synthesis of Isothiocyanates
Summary of the Application
Phenyl isothiocyanate is used in a novel synthesis of isothiocyanates from amines via a replacement reaction . Isothiocyanates are considered to be the most biologically active degradation products of glucosinolates, secondary metabolites of some plants, mainly from the Brassicaceae family . They are also a class of important organic synthetic intermediates .
Methods of Application
The synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines (the amino group of these amines was linked to tertiary carbon or secondary carbon) with dimethylbenzene as solvent . This reaction was carried out under the protection of nitrogen .
Results or Outcomes
This method has advantages with low toxicity, low cost, safety, less by-products and simple to operate. It has the potential to realize the industrial production of some complicated isothiocyanates .
4. Sustainable Isothiocyanate Synthesis
Summary of the Application
Phenyl isothiocyanate is used in a more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur .
Methods of Application
An investigation of a multicomponent reaction (MCR) using isocyanides, elemental sulfur and amines revealed that isocyanides can be converted to isothiocyanates using sulfur and catalytic amounts of amine bases .
Results or Outcomes
This new catalytic reaction was optimized in terms of sustainability, especially considering benign solvents such as Cyrene™ or γ-butyrolactone (GBL) under moderate heating (40 °C) . Thus, E-factors as low as 0.989 were achieved and the versatility of this straightforward procedure was shown by converting 20 different isocyanides under catalytic conditions, while obtaining moderate to high yields (34–95%) .
5. Synthesis of Dithiadiazafulvalenes
Summary of the Application
Phenyl isothiocyanate is used as a synthon for dithiadiazafulvalenes . Dithiadiazafulvalenes are a class of organic compounds that have potential applications in organic electronics due to their unique electronic properties .
Results or Outcomes
The use of phenyl isothiocyanate as a synthon for dithiadiazafulvalenes can potentially lead to the development of new materials for organic electronics .
6. PEGylation of Proteins
Summary of the Application
Phenyl isothiocyanate, modified with polyethylene glycol (PEG), can be used as a reagent for PEGylation of proteins . PEGylation is a process of attaching PEG to molecules and potential drugs to improve their pharmacokinetics and pharmacodynamics .
Methods of Application
The specific methods of application for this use of phenyl isothiocyanate involve the reaction of the compound with proteins in the presence of PEG .
Results or Outcomes
The PEGylation of proteins using phenyl isothiocyanate can enhance the stability, solubility, and half-life of potential drugs, thereby improving their therapeutic potential .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NS/c9-6-8-7-4-2-1-3-5-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFJKGMPGYROCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0021129 | |
| Record name | Isothiocyanic acid, phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0021129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Merck Index] Colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | Phenyl isothiocyanate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16548 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
1.5 [mmHg] | |
| Record name | Phenyl isothiocyanate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16548 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Phenyl isothiocyanate | |
CAS RN |
103-72-0 | |
| Record name | Phenyl isothiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103720 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isothiocyanatobenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5583 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, isothiocyanato- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isothiocyanic acid, phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0021129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.853 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYL ISOTHIOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D58F84LSU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-15-[(2R,3S)-3-(butanoylamino)-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B57431.png)
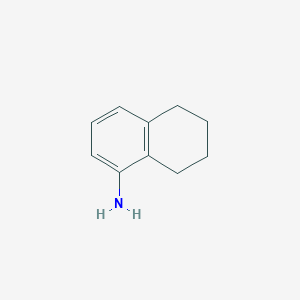
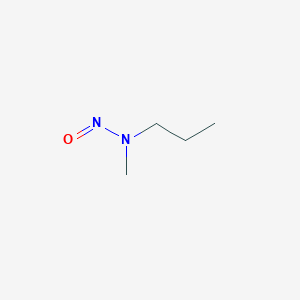
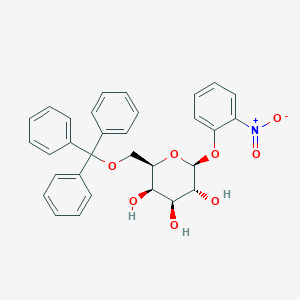
![Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B57439.png)
![7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one](/img/structure/B57442.png)

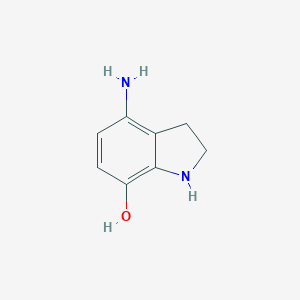
![(E)-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-(phenyldiazenyl)pyriMidine-4,6-diaMine](/img/structure/B57448.png)
